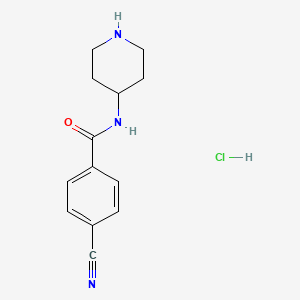

4-Cyano-N-piperidin-4-yl-benzamide hydrochloride

Description

Historical Development and Research Evolution

The development of 4-cyano-N-piperidin-4-yl-benzamide hydrochloride emerged from systematic efforts to enhance the bioactivity of benzamide derivatives. Early benzamide research focused on simple analogues like N-piperidin-4-ylbenzamide (CAS 33953-37-6), which demonstrated moderate enzyme-binding capabilities but limited solubility. The introduction of a cyano group at the para position of the benzamide ring marked a critical innovation, improving electronic properties and hydrogen-bonding potential.

Table 1: Key milestones in the compound’s development

The hydrochloride salt formulation, introduced to address solubility challenges in biological assays, represents the latest advancement in its pharmacokinetic optimization.

Position within Benzamide Derivative Classification

This compound belongs to the N-substituted benzamide class, distinguished by its dual functionalization:

- Piperidine ring : Confers conformational flexibility, enabling interactions with hydrophobic enzyme pockets.

- Cyano group : Enhances electronic density and serves as a hydrogen bond acceptor, critical for target engagement.

Table 2: Structural comparison with related benzamides

This structural profile positions it as a hybrid between classical benzamide drugs and modern kinase-targeting agents.

Research Significance in Drug Discovery Paradigms

The compound’s significance lies in its dual mechanism potential:

- Kinase inhibition : The piperidine-4-yl group mimics ATP-binding motifs in kinases, as seen in PKB inhibitors like CCT129524.

- Epigenetic modulation : Cyano-substituted benzamides are known to interact with histone deacetylases (HDACs), though direct evidence for this compound is pending.

Table 3: Physicochemical properties influencing drug-likeness

These attributes make it a versatile candidate for structure-activity relationship (SAR) studies aimed at oncology and neurodegenerative diseases.

Current Academic Research Landscape

Recent investigations focus on two axes:

- Synthetic methodology : Improved yields via microwave-assisted synthesis and greener solvents.

- Biological screening :

Ongoing challenges :

- Metabolic stability of the cyano group in vivo

- Selectivity against off-target kinases like PKA

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-cyano-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12;/h1-4,12,15H,5-8H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQWAHJKFANFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the reaction of 4-cyanobenzoic acid with thionyl chloride to form 4-cyanobenzoyl chloride.

Amidation Reaction: The 4-cyanobenzoyl chloride is then reacted with piperidine to form 4-cyano-N-piperidin-4-yl-benzamide.

Hydrochloride Formation: Finally, the benzamide derivative is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-piperidin-4-yl-benzamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxide derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Major Products

Substitution: Alkylated derivatives of the benzamide.

Reduction: Amino derivatives of the benzamide.

Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

Chemical Properties and Structure

4-Cyano-N-piperidin-4-yl-benzamide hydrochloride has the molecular formula . It features a piperidine ring, a cyano group, and a benzamide moiety, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

This compound is primarily explored for its potential as a therapeutic agent. Its ability to induce apoptosis in tumor cells makes it a candidate for cancer treatment. The compound has been shown to interact with various biological targets, including hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in cellular responses to low oxygen conditions.

Biological Studies

Research indicates that this compound can modulate inflammatory responses by influencing cytokine production. It has been evaluated for its anti-inflammatory properties and potential role in treating conditions like cancer and chronic inflammation.

Drug Synthesis

The compound serves as an intermediate in the synthesis of various pharmacologically active compounds. Its structural features allow for further modifications that can enhance biological activity or target specificity.

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of complex organic molecules for various industrial purposes, including materials science and chemical manufacturing.

Antitumor Activity

A study evaluated a series of N-(piperidine-4-yl)benzamide derivatives, including this compound. The compound demonstrated significant antitumor activity against HepG2 cells, with an IC50 value of 0.25 μM. Mechanistic studies indicated that it induced cell cycle arrest through a p53/p21-dependent pathway, enhancing the expression of tumor suppressor proteins while inhibiting cyclin B1 and retinoblastoma protein (p-Rb) .

Inflammatory Response Modulation

Research has shown that this compound can influence cytokine production and signaling pathways associated with inflammation. Its potential to modulate immune responses suggests applications in treating autoimmune diseases and inflammatory disorders .

Mechanism of Action

The mechanism of action of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride involves its interaction with the hypoxia-inducible factor 1 (HIF-1) pathway. The compound induces the expression of HIF-1α protein, which in turn activates downstream target genes such as p21. This leads to cell cycle arrest and apoptosis in tumor cells. The compound also upregulates the expression of cleaved caspase-3, promoting apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-cyano-N-piperidin-4-yl-benzamide hydrochloride with analogous piperidine-based benzamides and related derivatives, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Key Structural and Functional Comparisons

Key Observations

Functional Group Impact: Cyano vs. Benzamide vs. Carbamate: Derivatives like Benzyl N-(piperidin-4-yl)carbamate HCl (C₁₃H₁₉ClN₂O₂, MW 270.76) replace the amide with a carbamate group, improving hydrolytic stability but reducing hydrogen-bonding capacity .

Structural Modifications: Piperidinylmethyl vs. Piperidine Linkage: 4-(Piperidin-4-ylmethyl)benzamide HCl shares a benzamide core but attaches the piperidine via a methylene bridge, altering steric and electronic profiles . Chlorobenzyl Substitution: N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl introduces a lipophilic chlorobenzyl group, likely enhancing blood-brain barrier penetration compared to the target compound’s polar cyano group .

Biological Activity

4-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, mechanism of action, biological activities, and relevant case studies, supported by data tables and research findings.

The synthesis of this compound involves several key steps:

- Formation of Benzamide Core : The reaction of 4-cyanobenzoic acid with thionyl chloride yields 4-cyanobenzoyl chloride.

- Amidation Reaction : This intermediate is then reacted with piperidine to produce the target compound.

- Hydrochloride Formation : The final step involves treating the benzamide derivative with hydrochloric acid to obtain the hydrochloride salt form.

This compound features a cyano group, a piperidine ring, and a benzamide core, which contribute to its biological activity and interaction with various molecular targets.

The primary mechanism of action for this compound is its modulation of the hypoxia-inducible factor 1 (HIF-1) pathway. By inducing the expression of HIF-1α protein, it activates downstream target genes such as p21, leading to cell cycle arrest and apoptosis in tumor cells. Additionally, it upregulates cleaved caspase-3 expression, further promoting apoptosis.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. In a study evaluating various N-(piperidine-4-yl)benzamide derivatives, one compound demonstrated an IC50 value of 0.25 μM against HepG2 liver cancer cells. The mechanism involved inhibition of cyclin B1 and p-Rb expressions while enhancing p21 and p53 levels, suggesting potential for hepatocarcinoma treatment through a p53/p21-dependent pathway .

Hypoxia-Inducible Factor Modulation

The ability to modulate HIF-1 makes this compound valuable in understanding cellular responses to hypoxic conditions. This characteristic is crucial for developing therapies targeting cancer and other diseases where oxygen deprivation plays a role.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 4-Cyano-N-piperidin-4-yl-benzamide | Cyano + Piperidine + Benzamide | Antitumor | 0.25 |

| N-(piperidin-4-yl)benzamide | Piperidine + Benzamide | Moderate Antitumor | Varies |

| Cyanoacetamide Derivatives | Cyano + Amide | Variable Activity | Varies |

This table illustrates that while other compounds share structural similarities, this compound exhibits superior antitumor efficacy .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on HepG2 Cells : A series of N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor effects. Compound 47 showed remarkable potency against HepG2 cells with an IC50 value of 0.25 μM, indicating significant potential for cancer therapy .

- Hypoxia Studies : Research into the HIF-1 pathway revealed that this compound effectively induces HIF-1α expression under low oxygen conditions, suggesting its utility in cancer treatment strategies targeting tumor hypoxia.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride?

- Methodological Answer : Synthesis typically involves coupling a benzamide derivative with a piperidine precursor. For example, similar compounds are synthesized via nucleophilic substitution or amide bond formation under basic conditions (e.g., using HATU or DCC as coupling agents). Reaction optimization may require controlled temperatures (0–25°C) and inert atmospheres to minimize side reactions. Purification via recrystallization or column chromatography ensures high yields (>70%) and purity (>95%) .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of benzoyl chloride to piperidine) to account byproduct formation .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to verify proton and carbon environments (e.g., cyano group at ~110 ppm in 13C NMR) and mass spectrometry (HRMS) to confirm molecular weight. Purity is assessed via HPLC (≥98% by area normalization) with a C18 column and UV detection at 254 nm .

- Data Contradictions : Discrepancies in melting points (e.g., observed vs. literature) may indicate impurities; repeat recrystallization in ethanol/water mixtures .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Wear PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. The compound may cause skin/eye irritation (GHS Category 2B). In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do structural modifications to the benzamide or piperidine moieties influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies can be guided by:

- Electron-withdrawing groups (e.g., cyano) enhancing receptor binding affinity via dipole interactions.

- Piperidine substitution : N-methylation improves lipophilicity (logP ↑0.5–1.0), enhancing blood-brain barrier permeability. Replacements with bulkier groups (e.g., benzyl) may reduce solubility but increase target selectivity .

Q. What stability challenges arise under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hours. Monitor degradation via HPLC; cyano groups may hydrolyze to carboxylic acids under strong alkaline conditions.

- Thermal stability : Heat at 60°C for 1 week. Detect decomposition products (e.g., piperidine ring oxidation) using LC-QTOF-MS .

Q. What in silico strategies predict binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to identify binding pockets in target proteins (e.g., serotonin receptors). Validate with MD simulations (GROMACS) to assess ligand-protein stability over 100 ns.

- ADMET prediction : Use SwissADME to estimate logP (2.1–2.5), permeability (Caco-2 > 5 × 10⁻6 cm/s), and CYP450 inhibition risks .

Q. How can researchers resolve contradictions in reported biological data?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay buffers (pH 7.4, 1% DMSO).

- Meta-analysis : Compare EC50 values across studies using statistical tools (e.g., ANOVA with Tukey post hoc test). Discrepancies may arise from impurity batches (<95% purity) or solvent effects (DMSO vs. saline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.